Cas no 208167-83-3 (Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate)
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- 1-Boc-4-(2-chloroethyl)piperazine
- 4-(2-CHLOROETHYL)PIPERAZINE, N1-BOC PROTECTED
- N-Boc-N'-(2-Chloroethyl)piperazine, hydrochloride salt
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride
- tert-butyl 4-(2-chloroethyl)tetrahydro-1(2h)-pyrazinecarboxylate
- N-Boc-N’-(2-Chloroethyl)piperazine, hydrochloride salt
- 1-tert-butoxycarbonyl-4-(2-chloroethyl)piperazine
- 4-(2-chloroethyl)piperazine-1-carboxylic acid tert-butyl ester
- CA-0897
- 1-Piperazinecarboxylic acid, 4-(2-chloroethyl)-, 1,1-dimethylethyl ester
- tert-butyl 4-(2-chloroethyl)piperazinecarboxylate
- MYOWELLYEZMECA-UHFFFAOYSA-N
- SBB100502
- tert-Butyl 4-(2-chloroethyl)tetrahydropyrazine-1-carboxylate
- J-524591
- DTXSID50622473
- SY110037
- A853677
- SCHEMBL39755
- AKOS005071976
- CS-W004998
- MFCD08443993
- 208167-83-3
- 4-(2-chloro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl4-(2-Chloroethyl)piperazine-1-carboxylate
- N-Boc-N'-(2-chloroethyl)piperazine,hydrochloride salt
- Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
-
- MDL: MFCD08443993
- Inchi: 1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
- InChI Key: MYOWELLYEZMECA-UHFFFAOYSA-N
- SMILES: ClCCN1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 248.12900
- Monoisotopic Mass: 248.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 1.5
Experimental Properties
- Density: 1.106±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 67-69°C
- Solubility: Slightly soluble (7.2 g/l) (25 º C),
- PSA: 32.78000
- LogP: 1.65370
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067860-250mg |
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 067860-1g |
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 067860-5g |
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 5g |
£108.00 | 2022-03-01 | |
| Fluorochem | 067860-10g |
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 10g |
£191.00 | 2022-03-01 | |
| Ambeed | A333376-250mg |
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 250mg |
$7.0 | 2025-02-25 | |
| Ambeed | A333376-1g |
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 1g |
$12.0 | 2025-02-25 | |
| Ambeed | A333376-5g |
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 5g |
$32.0 | 2025-02-25 | |
| Ambeed | A333376-10g |
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 10g |
$59.0 | 2024-07-20 | |
| Ambeed | A333376-25g |
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate |
208167-83-3 | 97% | 25g |
$118.0 | 2025-02-25 | |
| Apollo Scientific | OR15245-1g |
4-(2-Chloroethyl)piperazine, N1-BOC protected |
208167-83-3 | 1g |
£15.00 | 2025-02-19 |
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Suppliers
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Professional Introduction to Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate (CAS No. 208167-83-3)
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, with the chemical identifier CAS No. 208167-83-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The presence of a tert-butyl group at the 1-position and a 2-chloroethyl side chain at the 4-position introduces unique chemical properties that make it a valuable intermediate in synthesizing various bioactive molecules.
The tert-butyl group enhances the lipophilicity of the molecule, which is often a critical factor in drug design for improving membrane permeability and oral bioavailability. On the other hand, the 2-chloroethyl moiety introduces a reactive site that can be further functionalized, making this compound a versatile building block for medicinal chemists. The carboxylate group at the 1-position provides an acidic character, enabling various coupling reactions with amines or other nucleophiles, which is particularly useful in peptide and protein drug development.
In recent years, there has been growing interest in piperazine derivatives due to their diverse pharmacological activities. Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate has been explored in several research avenues, particularly in the development of central nervous system (CNS) therapeutics. Piperazine derivatives are known to interact with various neurotransmitter receptors and transporters, making them potential candidates for treating neurological disorders such as depression, anxiety, and Parkinson's disease. The specific substitution pattern of this compound may modulate its binding affinity and selectivity for these targets.
One of the most compelling aspects of Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is its utility as a precursor in synthesizing more complex molecules. For instance, researchers have utilized this compound to develop novel ligands for sigma-1 receptors (σ₁), which are implicated in various neurological and psychiatric conditions. The σ₁ receptor is a promising therapeutic target due to its involvement in pain modulation, neuroprotection, and cognitive function. The structural features of Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, particularly the combination of the tert-butyl and 2-chloroethyl groups, appear to be well-suited for designing high-affinity σ₁ receptor ligands.
Recent advancements in computational chemistry have further enhanced the understanding of how Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate interacts with biological targets. Molecular docking studies have shown that this compound can bind effectively to the active sites of various enzymes and receptors, including those involved in neurotransmitter metabolism. These studies not only provide insights into the potential mechanisms of action but also guide the optimization of lead compounds for clinical development. The predictive power of computational models has been validated through experimental studies, reinforcing the reliability of these approaches in drug discovery.
The synthesis of Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the 2-chloroethyl group followed by protection-deprotection strategies to manipulate the carboxylate functionality. Advances in green chemistry have also influenced these synthetic routes, with efforts focused on minimizing waste and improving atom economy. Such sustainable practices are increasingly important as pharmaceutical companies strive to meet regulatory requirements and environmental standards.
From a regulatory perspective, Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate falls under guidelines that ensure its safe handling and use in research settings. While it is not classified as a controlled substance or hazardous material under current regulations, proper safety protocols must be followed during its synthesis and handling to prevent unintended exposure. These protocols include using personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP). Such measures are essential for maintaining laboratory safety while advancing scientific knowledge.
The future prospects of Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate are promising, with ongoing research exploring its potential applications beyond CNS therapeutics. For example, its structural framework may be modified to develop novel antimicrobial agents or anti-inflammatory drugs. Additionally, its role as an intermediate in peptide synthesis could lead to new treatments for infectious diseases or chronic conditions where peptide-based therapies are under investigation.
In conclusion,Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate (CAS No. 208167-83-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules targeting various diseases, particularly those affecting the central nervous system. As research continues to uncover new applications and optimize synthetic methodologies,Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is poised to play an increasingly important role in drug discovery and development.
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